4,6-Dibromo-2,3-dimethylphenol
Overview
Description
4,6-Dibromo-2,3-dimethylphenol: is an organic compound with the molecular formula C8H8Br2O It is a brominated derivative of phenol, characterized by the presence of two bromine atoms at the 4th and 6th positions, and two methyl groups at the 2nd and 3rd positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,3-dimethylphenol typically involves the bromination of 2,3-dimethylphenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) in a suitable solvent like glacial acetic acid. The reaction conditions are carefully controlled to ensure selective bromination at the 4th and 6th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4,6-Dibromo-2,3-dimethylphenol can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of this compound can lead to the removal of bromine atoms, forming less brominated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Less brominated phenols or completely debrominated phenols.
Scientific Research Applications
Chemistry: 4,6-Dibromo-2,3-dimethylphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure may impart unique biological activities, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound is used as a preservative for coatings, slurries, and to control microbial fouling in paper mills, oil fields, and water treatment processes .
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2,3-dimethylphenol involves its interaction with biological molecules through its brominated phenol structure. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds, further stabilizing interactions with proteins or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 2,4-Dibromo-2,4-dimethyl-3-pentanone
- 4-Bromo-2,6-dimethylphenol
- 2,6-Dibromo-4-methylphenol
Comparison: 4,6-Dibromo-2,3-dimethylphenol is unique due to its specific substitution pattern on the benzene ring. The presence of bromine atoms at the 4th and 6th positions, along with methyl groups at the 2nd and 3rd positions, distinguishes it from other brominated phenols. This unique structure can result in different chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4,6-dibromo-2,3-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-4-5(2)8(11)7(10)3-6(4)9/h3,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCNODSSAHAREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549062 | |
Record name | 4,6-Dibromo-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15460-16-9 | |
Record name | 4,6-Dibromo-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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